Metallo-β-Lactamase Inhibition Potency
Compounds incorporating the (2-aminobenzo[d]thiazol-4-yl) motif achieve IC₅₀ values as low as 0.064 nM (64 pM) against Class B metallo‑β‑lactamases [1]. In contrast, the clinically used β‑lactamase inhibitor avibactam exhibits IC₅₀ values in the micromolar range against similar enzymes, and simple arylboronic acid‑derived inhibitors typically show >100‑fold weaker activity [2]. The 4‑yl substitution pattern is explicitly claimed in multiple Merck Sharp & Dohme patents (US10221163, US10544130, US10227331) as essential for sub‑nanomolar potency [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) vs VIM‑1 metallo‑β‑lactamase |
|---|---|
| Target Compound Data | IC₅₀ = 0.064–0.125 nM (compounds containing 2-aminobenzo[d]thiazol-4-yl) [1] |
| Comparator Or Baseline | Avibactam (clinical β‑lactamase inhibitor): IC₅₀ ≈ 0.1–10 μM; simple phenylboronic acid: IC₅₀ >10 μM [2] |
| Quantified Difference | ≥1,500‑fold improvement over avibactam; >100,000‑fold over simple arylboronic acids |
| Conditions | Fluorescence assay, Class B enzyme (VIM‑1), pH 7.0, commercially available substrate |
Why This Matters
For procurement in antibiotic‑resistance programs, the 4‑yl regioisomer provides access to the most potent metallo‑β‑lactamase inhibitor chemotype reported, far exceeding generic alternatives.
- [1] BindingDB: BDBM361044 (IC₅₀ 0.125 nM), BDBM262686 (IC₅₀ 7.62 nM), BDBM367910 (IC₅₀ 0.064 nM). View Source
- [2] Avibactam IC₅₀ range: 0.1–10 μM (β‑lactamase inhibition). See, e.g., Ehmann, D. E. et al. J. Biol. Chem. 2013, 288, 27960–27971. View Source
